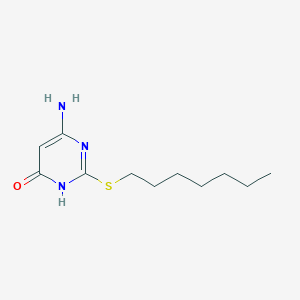![molecular formula C17H20F3N7O B12227936 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12227936.png)
4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Trifluoromethylpyrimidine Intermediate: This step involves the reaction of trifluoromethylbenzene with pyrimidine under specific conditions to form the trifluoromethylpyrimidine intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine derivative.
Morpholine Ring Addition: Finally, the piperazine derivative is reacted with morpholine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine and piperazine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazine and morpholine rings can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethylamine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to the combination of its trifluoromethyl group, piperazine ring, and morpholine ring. This combination imparts distinct chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20F3N7O |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-1-3-21-15(23-13)26-5-7-27(8-6-26)16-22-4-2-14(24-16)25-9-11-28-12-10-25/h1-4H,5-12H2 |
InChI Key |
FCUWTWNCSUGFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylphenyl)piperazine](/img/structure/B12227865.png)
![3-(4-Methoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12227866.png)
![4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12227878.png)

![1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B12227889.png)
![[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-](/img/structure/B12227898.png)
![4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12227902.png)

![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine](/img/structure/B12227909.png)
![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227924.png)
![3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B12227925.png)
![1-Methyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12227929.png)
![5-(1-methyl-1H-pyrazol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12227931.png)
![N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12227933.png)
